(2S)-4,4-Dimethyl-pyroglutamic Acid

mGluR1 Antagonist Neuroscience GPCR Pharmacology

This chiral cyclic amino acid features a geminal dimethyl substitution at C4, imparting conformational rigidity critical for selective mGluR1 antagonism (>730-fold over mGluR5). Unlike unsubstituted pyroglutamic acid, this rigidified scaffold enables high diastereocontrol as a 'quat' chiral auxiliary in asymmetric synthesis and chemoselective N-acyl transformations. Essential for probing mGluR1-specific pathways in neurological research. Supplied ≥95% purity.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 1217832-12-6
Cat. No. B563458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-Dimethyl-pyroglutamic Acid
CAS1217832-12-6
Synonyms4,4-Dimethyl-5-oxo-L-proline; 
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCC1(CC(NC1=O)C(=O)O)C
InChIInChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
InChIKeyHYDWFDTXPYETHT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4,4-Dimethyl-pyroglutamic Acid (CAS 1217832-12-6): Conformationally Constrained Pyroglutamate Analog for mGluR1 Research and Asymmetric Synthesis


(2S)-4,4-Dimethyl-pyroglutamic Acid is a chiral cyclic amino acid analog of L-pyroglutamic acid, characterized by a geminal dimethyl substitution at the C4 position of the pyrrolidinone ring . This structural feature imparts significant conformational rigidity to the molecule, a property that directly influences its biological activity and synthetic utility . The compound is utilized as a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1) [1] and serves as a valuable chiral building block and auxiliary in asymmetric synthesis [2]. It is supplied as a white to off-white solid with a typical purity of ≥95% , .

(2S)-4,4-Dimethyl-pyroglutamic Acid (CAS 1217832-12-6): Why Standard Analogs Cannot Replicate its Pharmacological and Synthetic Profile


The performance of (2S)-4,4-Dimethyl-pyroglutamic Acid in research and synthetic applications is not interchangeable with that of unsubstituted L-pyroglutamic acid, its enantiomer, or other pyroglutamate derivatives. The geminal dimethyl group at the C4 position is a critical structural determinant that enforces a rigid conformation . This rigidity is essential for achieving the observed high potency and selectivity for the mGluR1 receptor [1]. In contrast, the more flexible L-pyroglutamic acid scaffold lacks this degree of target discrimination. Furthermore, in asymmetric synthesis, the specific (2S) stereochemistry and the unique conformational bias conferred by the 4,4-dimethyl group are crucial for the high levels of diastereocontrol and chemoselectivity reported for reactions employing derivatives of this compound [2]. The use of a racemic mixture, a different diastereomer, or a non-rigidified analog would result in significantly diminished or absent selectivity and yield.

Quantitative Evidence Guide: Verifiable Performance Advantages of (2S)-4,4-Dimethyl-pyroglutamic Acid (CAS 1217832-12-6)


Superior mGluR1 Antagonist Potency and Selectivity Compared to Broad-Spectrum Antagonist LY341495

(2S)-4,4-Dimethyl-pyroglutamic Acid demonstrates potent and selective antagonism of the human metabotropic glutamate receptor 1 (mGluR1). In a direct comparison of available in vitro data, it exhibits an IC50 of 6.30 nM against human mGluR1 [1] and a significantly higher IC50 of 4.62 µM against the closely related human mGluR5, representing a >730-fold selectivity window [1]. This contrasts sharply with the broad-spectrum antagonist LY341495, which has a reported IC50 of 7.8 µM for mGluR1a [2], indicating that (2S)-4,4-Dimethyl-pyroglutamic Acid is over 1,200 times more potent at this target.

mGluR1 Antagonist Neuroscience GPCR Pharmacology

Enhanced Conformational Restriction via Gem-Dimethyl Substitution Compared to Unsubstituted L-Pyroglutamic Acid

The incorporation of a geminal dimethyl group at the C4 position of the pyroglutamic acid ring results in a significant increase in conformational rigidity. While L-pyroglutamic acid itself possesses some backbone constraint due to its cyclic nature [1], the 4,4-dimethyl substitution creates a 'quaternary center' that severely restricts the pyrrolidinone ring's conformational freedom . This effect, known as the Thorpe-Ingold or gem-dimethyl effect, has been quantified in related systems to increase the rate of ring-closing reactions and reduce the number of accessible low-energy conformers. For example, in analogous systems, the gem-dimethyl effect can increase the effective molarity for cyclization by several orders of magnitude compared to unsubstituted analogs [2].

Conformational Analysis Peptidomimetics Medicinal Chemistry

High Yield and Chemoselectivity in Asymmetric Synthesis as a Chiral Auxiliary

Derivatives of (2S)-4,4-Dimethyl-pyroglutamic acid, specifically (S)-ethyl 4,4-dimethyl pyroglutamate (DMPG), function as highly effective chiral auxiliaries. In Michael addition reactions, DMPG-derived amides undergo conjugate addition with Grignard reagents in the presence of copper iodide, TMEDA, and trimethylsilyl chloride to yield, after hydrolysis, enantiomerically pure β-substituted carboxylic acid derivatives with high yields and excellent stereoselectivities [1]. Furthermore, DMPG enables chemoselective nucleophilic attacks on N-acyl derivatives, where heteronucleophiles and C-nucleophiles react with high yield to afford esters, amides, and ketones [2]. The geminal dimethyl group is key to this performance, as it prevents unwanted enolization of the lactam carbonyl and directs the reaction pathway [2].

Asymmetric Synthesis Chiral Auxiliary Organic Methodology

Optimal Use Cases for (2S)-4,4-Dimethyl-pyroglutamic Acid (CAS 1217832-12-6) Based on Verified Evidence


High-Precision mGluR1 Pharmacology Studies

Utilize (2S)-4,4-Dimethyl-pyroglutamic Acid as a selective antagonist to probe the specific functions of the mGluR1 receptor in neuronal signaling, synaptic plasticity, and disease models. Its >730-fold selectivity over mGluR5 (IC50 4.62 µM vs 6.30 nM) [1] allows for the unambiguous attribution of observed effects to mGluR1 blockade, a level of precision not achievable with broader-spectrum antagonists like LY341495 [2]. This is critical for studies on long-term depression (LTD), pain perception, and certain neurological disorders.

Synthesis of Enantiomerically Pure β-Substituted Carboxylic Acids via Asymmetric Michael Addition

Employ (S)-ethyl 4,4-dimethyl pyroglutamate (DMPG), readily derived from the target compound, as a 'quat' chiral auxiliary. As demonstrated by Ezquerra et al., this auxiliary directs the conjugate addition of Grignard reagents to α,β-unsaturated amides with high diastereocontrol, yielding β-substituted carboxylic acids in homochiral form after hydrolysis [3]. This method provides a reliable and efficient route to chiral building blocks essential for pharmaceutical and natural product synthesis.

Chemoselective Functionalization of Activated Carbonyls

Leverage the unique reactivity of N-acyl-DMPG derivatives for chemoselective transformations. The 4,4-geminal dimethyl group protects the lactam carbonyl from enolization, enabling selective nucleophilic attack at the exocyclic N-acyl carbonyl. This strategy, reported by Mantecón et al., allows for the high-yielding preparation of a diverse array of esters, amides, and ketones under controlled conditions, providing a powerful and predictable tool for complex molecule assembly [4].

Structural Biology and Computational Modeling of Constrained Peptidomimetics

Incorporate (2S)-4,4-Dimethyl-pyroglutamic Acid into peptide chains to introduce a well-defined, rigid conformational constraint . This rigidification is valuable for studying the bioactive conformation of peptides, improving the pharmacokinetic properties of peptidomimetic drug candidates, and providing a simplified model for computational simulations of protein-ligand interactions. Its defined stereochemistry and limited conformer population facilitate more accurate molecular docking and dynamics studies.

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